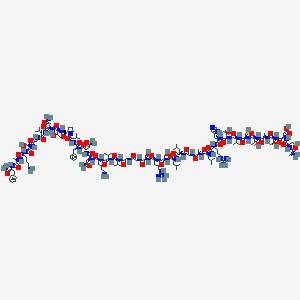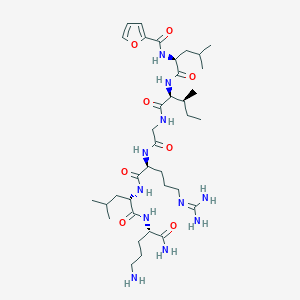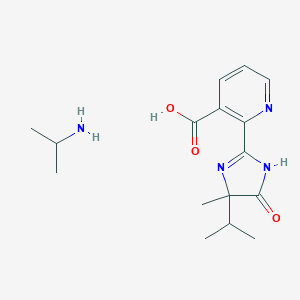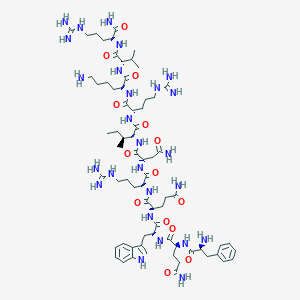
Cyclosomatostatin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclosomatostatin analogs involves complex chemical processes that start with protected natural amino acids. For example, the synthesis of the cyclo-β-tetrapeptide, a prospective somatostatin mimic, involves homologation of N-protected amino acids, followed by coupling and cyclization processes. This procedure results in compounds with micromolar affinities to human somatostatin receptors, demonstrating the feasibility of mimicking natural peptide hormones with small peptides (Gademann, Ernst, Seebach, & Hoyer, 2000).
Molecular Structure Analysis
Nuclear magnetic resonance (NMR) and other spectroscopic methods are pivotal in determining the molecular structure of this compound analogs. The structure of these compounds, as determined by NMR, often reveals intricate details such as transannular hydrogen bonds that divide the macrocyclic ring, forming specific geometries essential for their biological activity. For example, this compound analogs may form a ten- and a twelve-membered H-bonded ring, a structure that mimics or is superimposable on an alpha-peptide beta-turn (Gademann et al., 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound analogs are closely tied to their molecular structure. These peptides are designed to be stable to mammalian peptidases, which is critical for their potential therapeutic applications. The introduction of non-natural amino acids and the creation of cyclic structures contribute to this stability and influence their interaction with somatostatin receptors. The selective binding and inhibition of specific somatostatin receptors highlight the chemical specificity of these analogs (Gademann et al., 2000).
Physical Properties Analysis
The physical properties of this compound analogs, such as solubility, play a crucial role in their biological function and potential as therapeutic agents. Solubility enhancements are often necessary for the purification and application of these peptides. Techniques such as liquid chromatography are used to purify this compound analogs, which can have significant implications for their bioavailability and therapeutic efficacy (Gademann et al., 2000).
Chemical Properties Analysis
This compound analogs exhibit a range of chemical properties that influence their interaction with somatostatin receptors and their overall biological activity. The precise arrangement of amino acids and the cyclic structure of these analogs are essential for their function as receptor-specific peptides, making them suitable as receptor-targeted agents for imaging and therapy. Their ability to specifically bind to somatostatin receptors while being stable against enzymatic degradation highlights their therapeutic potential (Licha et al., 2001).
Wissenschaftliche Forschungsanwendungen
Neurowissenschaften: Rolle bei der Langzeitpotenzierung
Cyclosomatostatin, als Somatostatin-Antagonist, wurde als ein wichtiger Faktor bei der Langzeitpotenzierung an erregenden Synapsen auf hippocampale somatostatinerge Interneuronen identifiziert . Es trägt zum hippocampusabhängigen Lernen und Gedächtnis bei . Die Anwendung von exogenem Somatostatin induziert eine Langzeitpotenzierung von erregenden postsynaptischen Potentialen in diesen Interneuronen über Somatostatin-Typ-1–5-Rezeptoren .
Endokrinologie: Regulierung der Hormonfreisetzung
This compound blockiert die Wirkung von Somatostatin auf die Freisetzung von Wachstumshormon, Insulin und Glukagon . Dies deutet auf einen möglichen Einsatz bei der Untersuchung der Regulierung dieser Hormone und ihrer Rolle in verschiedenen physiologischen Prozessen hin.
Gastroenterologie: Magenentleerung
This compound blockiert nachweislich die Wirkung von Somatostatin auf die durch Corticotropin-Releasing-Faktor (CRF) induzierte Unterdrückung der Magenentleerung . Dies könnte nützlich für die Untersuchung von gastrointestinalen Motilitätsstörungen sein.
Neuropharmakologie: Modulation der Acetylcholin-Freisetzung
This compound kann die Wirkung von Somatostatin auf die Modulation der Acetylcholin-Freisetzung blockieren . Dies deutet auf einen möglichen Einsatz bei der Untersuchung der Neurotransmission und damit verbundener Störungen hin.
Pharmakologie: β-Adrenerge Funktion
This compound blockiert die Wirkung von Somatostatin auf die β-adrenerge Funktion
Wirkmechanismus
Target of Action
Cyclosomatostatin is a non-selective somatostatin (sst) receptor antagonist . It primarily targets the somatostatin receptors , which are G protein-coupled receptors . These receptors are normally expressed in the gastrointestinal (GI) tract, pancreas, hypothalamus, and central nervous system (CNS) . They are also expressed in different types of tumors, with the predominant subtype in cancer cells being the ssrt2 subtype .
Mode of Action
This compound works by blocking the effects of somatostatin on various functions . It inhibits somatostatin receptor type 1 (SSTR1) signaling . It has been reported to act as an sst receptor agonist in human neuroblastoma cell line sh-sy5y .
Biochemical Pathways
This compound affects several biochemical pathways. It blocks the effect of somatostatin on β-adrenergic function and corticotropin-releasing factor (CRF)-induced suppression of gastric emptying . It also modulates the release of acetylcholine (ACh) and the hormones growth hormone, insulin, and glucagon .
Result of Action
This compound has various biological activities. It decreases cell proliferation and the size of the ALDH+ cell population, and it inhibits sphere-formation in colorectal cancer (CRC) cells . It also contributes to long-term potentiation at excitatory synapses of somatostatin-expressing interneurons (SOM-INs) by controlling GABA A inhibition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of endogenous somatostatin can affect the compound’s action . Additionally, the cellular environment, such as the presence of other signaling molecules and the overall state of the cell, can also impact the efficacy and stability of this compound.
Eigenschaften
IUPAC Name |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHQZYJGWGAKN-ZUWUZHNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H57N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004468 | |
| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84211-54-1 | |
| Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B13218.png)












